molecular formula C5H13NO7P2 B1618906 (Morpholin-4-ylmethylene)bisphosphonic acid CAS No. 32545-75-8

(Morpholin-4-ylmethylene)bisphosphonic acid

Cat. No. B1618906
CAS RN: 32545-75-8
M. Wt: 261.11 g/mol
InChI Key: KVUUQMDVROTSNI-UHFFFAOYSA-N
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Description

“(Morpholin-4-ylmethylene)bisphosphonic acid” is a heterocyclic organic compound . It is used for experimental and research purposes . The CAS number for this compound is 32545-75-8 .


Synthesis Analysis

The synthesis of bisphosphonates, including “(Morpholin-4-ylmethylene)bisphosphonic acid”, has been a subject of research. Recent advances in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds have been reported . A microwave-assisted rapid and efficient procedure for the synthesis of bisphosphonate libraries has also been described .


Molecular Structure Analysis

The molecular formula of “(Morpholin-4-ylmethylene)bisphosphonic acid” is C5H13NO7P2 . The molecular weight of this compound is 261.106742 .


Chemical Reactions Analysis

Bisphosphonates, including “(Morpholin-4-ylmethylene)bisphosphonic acid”, have been synthesized following a new procedure . This procedure is simple and can be useful for the generation of compound libraries of a class of bone-resorptive inhibitors such as N - and N -, S - containing bisphosphonates .

Mechanism of Action

While the exact mechanism of action of “(Morpholin-4-ylmethylene)bisphosphonic acid” is not clear, bisphosphonates are known to have inhibitory effects on the mevalonate pathway, metabolic activity, and cell death . They are chemically stable analogs of inorganic pyrophosphate, which are resistant to breakdown by enzymatic hydrolysis .

Future Directions

There is significant attention towards the development of specific architecture and composition of surface layers to control the biocompatibility of implants made of titanium and its alloys . The titanium surface properties can be tuned both by creating an inorganic sublayer with the desired morphology and by organic top coating contributing to bioactivity . In this context, “(Morpholin-4-ylmethylene)bisphosphonic acid” could potentially play a role in the development of biocompatible coatings for implants .

properties

IUPAC Name

[morpholin-4-yl(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO7P2/c7-14(8,9)5(15(10,11)12)6-1-3-13-4-2-6/h5H,1-4H2,(H2,7,8,9)(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUUQMDVROTSNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50954286
Record name [(Morpholin-4-yl)methylene]bis(phosphonic acid)
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Molecular Weight

261.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32545-75-8
Record name Morpholinomethanediphosphonic acid
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Record name (Morpholin-4-ylmethylene)bisphosphonic acid
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Record name NSC722612
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Record name [(Morpholin-4-yl)methylene]bis(phosphonic acid)
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Record name (morpholin-4-ylmethylene)bisphosphonic acid
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Synthesis routes and methods

Procedure details

115 parts of N-formylmorpholine and 82 parts of phosphorous acid were mixed and reacted with 137 parts of phosphorus trichloride. The reaction mixture was then treated with about 5000 parts of water, and the solution was filtered and concentrated. The precipitate obtained was isolated and recrystallized from water/acetone. After drying, a yield of 35% of morpholinomethanediphosphonic acid was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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